![molecular formula C10H8N4O4 B2464979 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid CAS No. 402720-88-1](/img/structure/B2464979.png)

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

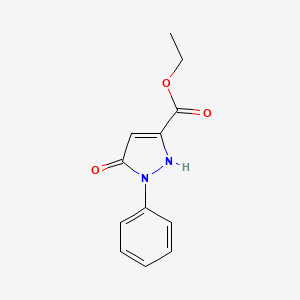

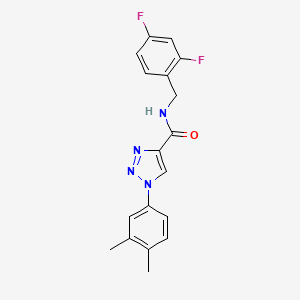

“4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid” is a compound that contains a 1H-1,2,4-triazole ring, which is a class of heterocyclic compounds . The 1H-1,2,4-triazole ring is bonded to a benzoic acid group through a methyl bridge. The triazole ring carries a nitro group, which is a strong electron-withdrawing group.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The strategy for the synthesis of substituted furazans, which are structurally similar to the compound , involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromoisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan . Transformation of the amino group in the latter made it possible to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1H-1,2,4-triazole ring attached to a benzoic acid group via a methyl bridge . The triazole ring carries a nitro group, which is a strong electron-withdrawing group. This structure is also confirmed by NMR and MS analysis .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the nitro group and the 1H-1,2,4-triazole ring . For instance, the amino group in aminofurazan can be transformed to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance . Their standard enthalpies of formation (576–747 kcal kg −1) were determined experimentally by combustion calorimetry .Scientific Research Applications

Supramolecular Transition Metal Complexes

The compound 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid and its derivatives have been synthesized and used in the formation of supramolecular transition metal(II) complexes. These complexes, characterized by single-crystal X-ray diffraction, exhibit diverse crystalline structures and have been studied for their photoluminescence properties, thermal stability, and intense exothermic phenomena in the decomposition processes of triazole groups. The formation of these complexes under solvothermal conditions and their subsequent assembly into 3D supramolecular frameworks demonstrate the compound's significance in constructing functional materials with potential applications in luminescence and thermal analysis (Wang et al., 2018).

Structure-Activity Relationships

Derivatives of this compound have been analyzed for their structure-activity relationships, particularly in the context of bioactivity predictions. The study of different structural motifs and secondary interactions in these compounds has led to insights into how variations in structural fragments can influence bioactivity, providing a foundation for designing molecules with desired biological properties (Dinesh, 2013).

Antimicrobial and Anti-tubercular Activities

Compounds derived from benzimidazole acetic acid and associated with 1,2,4-triazolone have been synthesized and investigated for their antimicrobial and anti-tubercular activities. These compounds, characterized by their analytical and spectral properties, have shown promising results in screening for these activities, indicating the compound's potential in pharmaceutical applications (Maste et al., 2011).

Corrosion Inhibition

Triazole Schiff bases derived from this compound have been studied for their potential as corrosion inhibitors on mild steel in acidic media. The evaluation involved various analytical techniques, including thermodynamic, electrochemical, and quantum chemical analyses. The findings demonstrate the compound's effectiveness in corrosion protection and its potential application in materials science and engineering (Chaitra et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that the compound contains a new explosophore (3-nitro-1h-1,2,4-triazol-1-yl)-nno-azoxy moiety . The presence of this moiety suggests that

properties

IUPAC Name |

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9(16)8-3-1-7(2-4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXUDTSYBZWQLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)

![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)

![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)

![(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2464905.png)

![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)

![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)

![2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2464916.png)

![(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide](/img/structure/B2464917.png)